

The Trazodone Metabolite, 1-(3-Chlorophenyl)piperazine (mCPP): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)-4-propylpiperazine

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Abstract

This technical guide provides an in-depth analysis of 1-(3-chlorophenyl)piperazine (mCPP), the primary active metabolite of the antidepressant drug trazodone. Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form mCPP.[1] While present at lower systemic concentrations than its parent compound, mCPP possesses a distinct and potent pharmacological profile, significantly contributing to the overall therapeutic and adverse effects of trazodone. This document details the pharmacokinetics, pharmacodynamics, receptor binding profile, and relevant experimental methodologies for the study of mCPP.

Introduction

Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a widely prescribed medication for the treatment of major depressive disorder. Its clinical efficacy is attributed not only to the parent drug but also to its principal active metabolite, 1-(3-chlorophenyl)piperazine, commonly known as mCPP.[1] Understanding the pharmacological characteristics of mCPP is crucial for a comprehensive grasp of trazodone's mechanism of action, potential drug-drug interactions, and overall clinical profile. This guide serves as a technical resource for

professionals engaged in drug research and development, providing detailed data and experimental protocols related to mCPP.

Pharmacokinetics: Trazodone and mCPP

Following oral administration, trazodone is rapidly absorbed and undergoes extensive hepatic metabolism. The formation of mCPP is a key metabolic pathway. The pharmacokinetic parameters of both trazodone and mCPP are summarized in the table below. It is important to note that the plasma concentrations of mCPP are generally lower than those of trazodone.^[2]

Parameter	Trazodone	m-Chlorophenylpiperazine (mCPP)	Reference(s)
Tmax (hours)	0.5 - 2	Variable, dependent on trazodone absorption and metabolism	^[1]
Cmax (ng/mL)	Highly variable depending on dose and formulation	Generally <10% of trazodone Cmax	^{[1][3]}
Half-life (t _{1/2}) (hours)	Biphasic: Initial phase ~3-6, Terminal phase ~5-9	~4-14	^[4]
Metabolizing Enzyme	CYP3A4 (primary for mCPP formation)	CYP2D6	^[1]

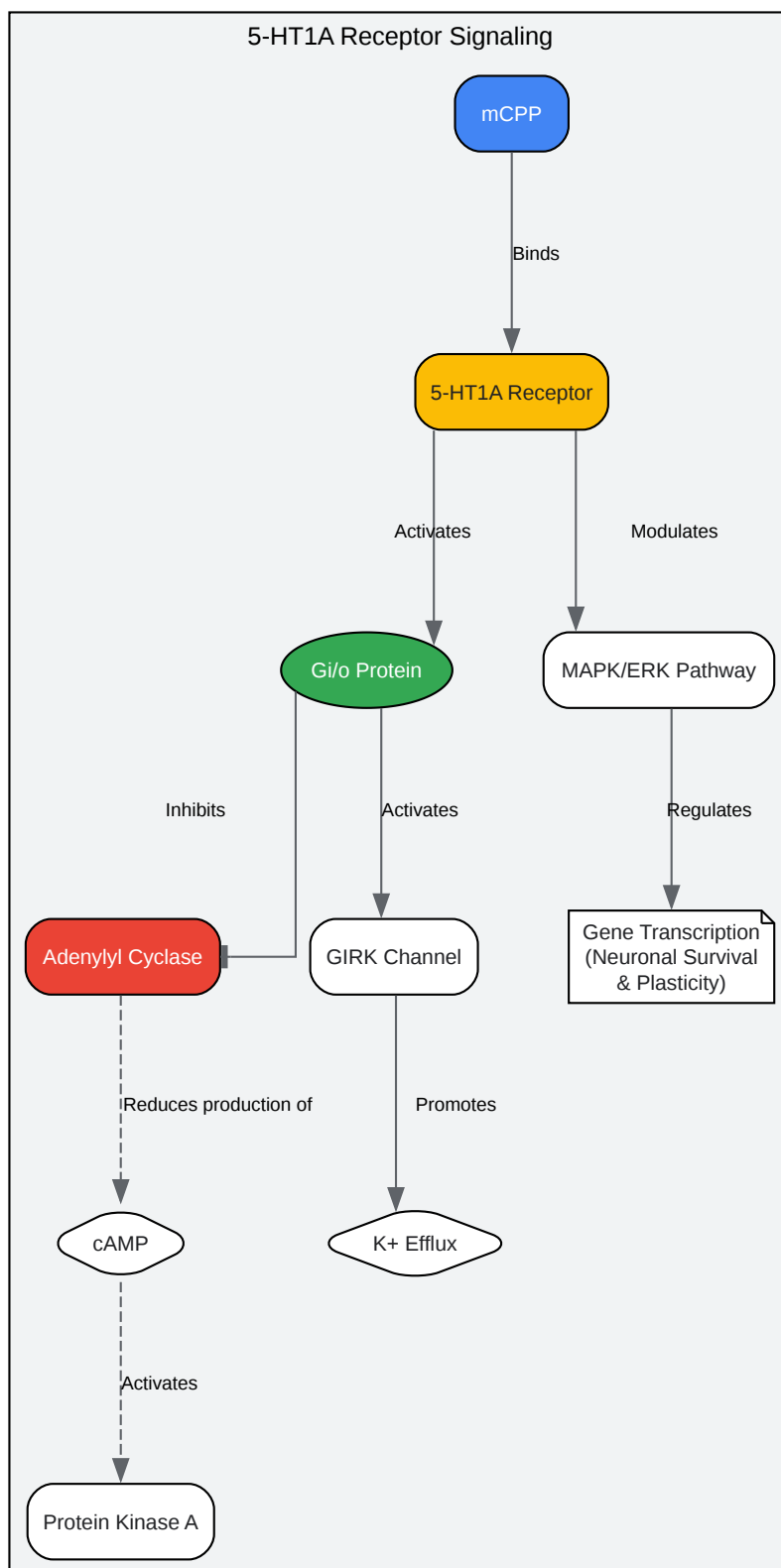
Pharmacodynamics and Receptor Binding Profile

mCPP exhibits a distinct pharmacological profile from trazodone, acting as a non-selective serotonin receptor agonist with some antagonistic properties.^[5] Its interaction with various serotonin (5-HT) and other receptors contributes to the complex pharmacology of trazodone. The receptor binding affinities (K_i) and inhibitory concentrations (IC₅₀) of mCPP are presented below.

Receptor	Binding Affinity (K _i , nM)	IC ₅₀ (nM)	Reference(s)
5-HT _{1A}	18.9 - 23.6		
5-HT _{1B}	High Affinity	[1]	
5-HT _{2A}	High Affinity	[1]	
5-HT _{2C}	High Affinity	[1]	
5-HT ₃	High Affinity	[1]	
α ₁ -Adrenergic	600		
α ₂ -Adrenergic			
Dopamine D ₂	>10,000		
Histamine H ₁			
Serotonin Transporter (SERT)	230		

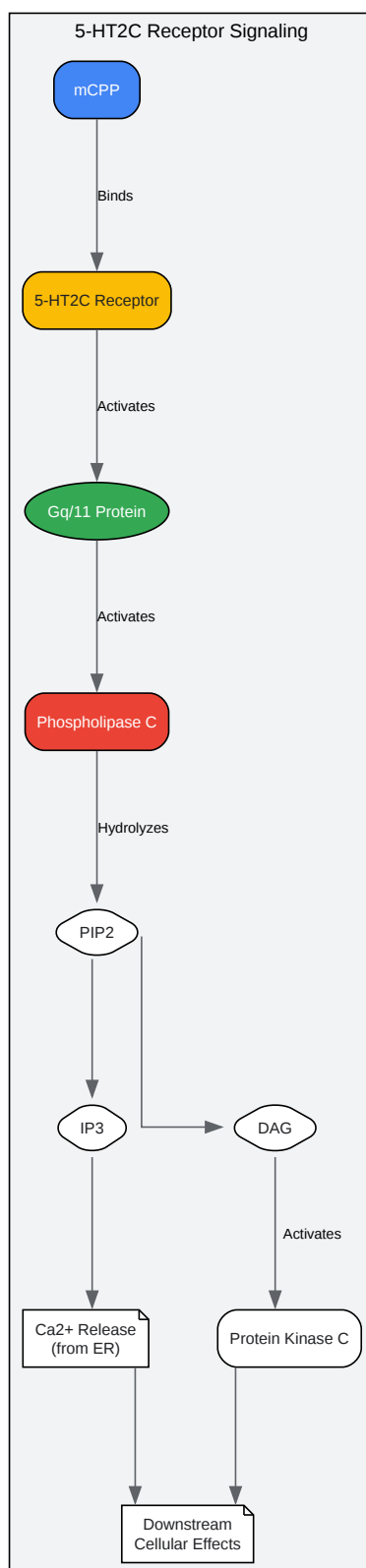
Signaling Pathways

The interaction of mCPP with serotonin receptors initiates downstream signaling cascades that modulate neuronal activity. The following diagrams illustrate the key signaling pathways associated with 5-HT_{1A} and 5-HT_{2C} receptors, both of which are significantly targeted by mCPP.



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Caption: 5-HT1A receptor signaling cascade initiated by mCPP.



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Caption: 5-HT_{2C} receptor signaling cascade initiated by mCPP.

Experimental Protocols

In Vitro Metabolism of Trazodone to mCPP in Human Liver Microsomes

This protocol is designed to study the formation of mCPP from trazodone using human liver microsomes, a standard in vitro model for hepatic drug metabolism.

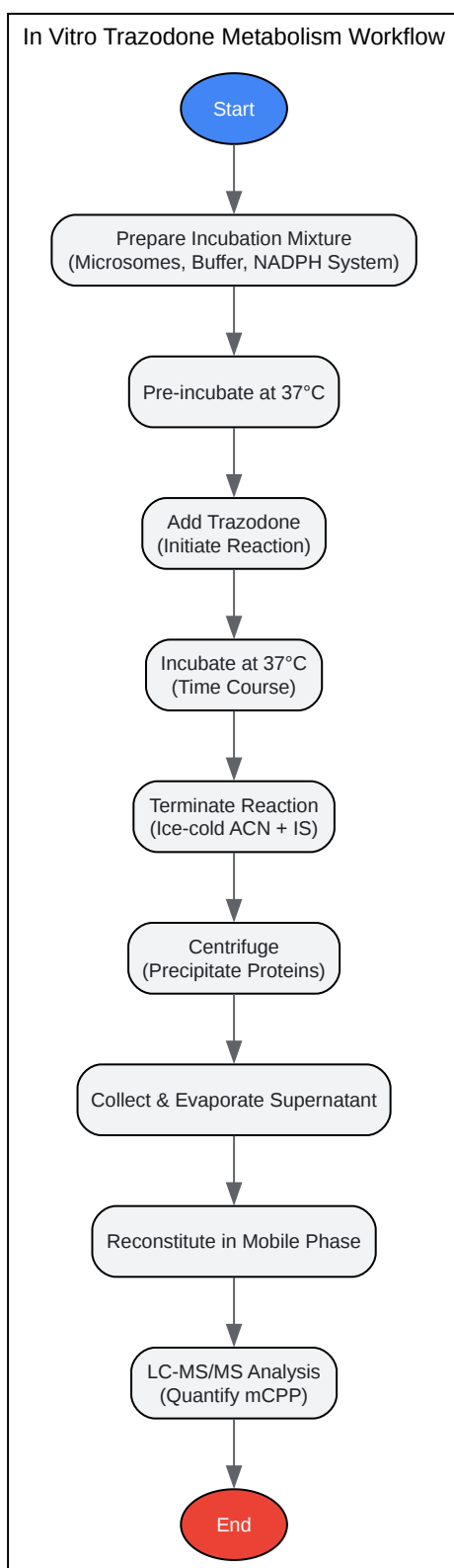
Materials:

- Pooled human liver microsomes
- Trazodone hydrochloride
- m-Chlorophenylpiperazine (mCPP) standard
- NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
- 0.1 M Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Internal standard (e.g., nefazodone)
- LC-MS/MS system

Procedure:

- Prepare a stock solution of trazodone in a suitable solvent (e.g., methanol or DMSO).
- In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5-1.0 mg/mL), phosphate buffer, and the NADPH regenerating system.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding trazodone to the mixture (final concentrations can range from 1 to 100 µM).

- Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
- Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase and analyze by LC-MS/MS for the quantification of mCPP.



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Caption: Experimental workflow for in vitro trazodone metabolism.

Quantification of Trazodone and mCPP in Human Plasma by LC-MS/MS

This protocol outlines a sensitive and specific method for the simultaneous determination of trazodone and mCPP in human plasma.^[6]

Sample Preparation (Liquid-Liquid Extraction):

- To 500 μ L of human plasma in a polypropylene tube, add 50 μ L of internal standard solution (e.g., nefazodone in methanol).
- Add 50 μ L of 1 M NaOH and vortex for 30 seconds.
- Add 3 mL of n-hexane and vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.
- Reconstitute the residue in 200 μ L of the mobile phase.

LC-MS/MS Conditions:

- LC Column: Betabasic cyano column (100 mm x 2.1 mm, 5 μ m) or equivalent.^[6]
- Mobile Phase: Isocratic mixture of acetonitrile and ammonium acetate buffer (e.g., 80:20, v/v).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μ L.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:
 - Trazodone: m/z 372.2 \rightarrow 176.2[6]
 - mCPP: m/z 197.2 \rightarrow 118.1[6]
 - Nefazodone (IS): m/z 470.5 \rightarrow 274.6[6]

Conclusion

1-(3-Chlorophenyl)piperazine is a pharmacologically active metabolite of trazodone that significantly influences the drug's overall clinical effects. Its distinct receptor binding profile and downstream signaling actions underscore the importance of considering its contribution when evaluating the efficacy and safety of trazodone. The experimental protocols provided herein offer standardized methods for the investigation of mCPP in both in vitro and in vivo settings. A thorough understanding of the properties of mCPP is essential for the continued development and optimization of trazodone therapy and for the design of novel therapeutics targeting similar pathways.

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